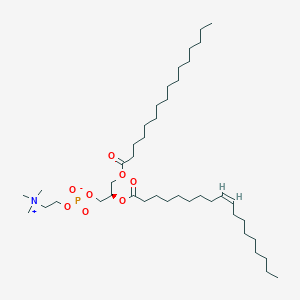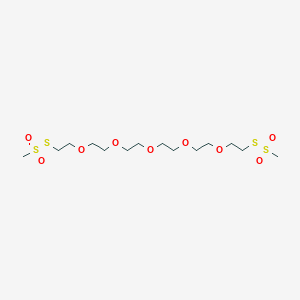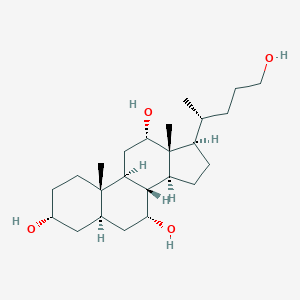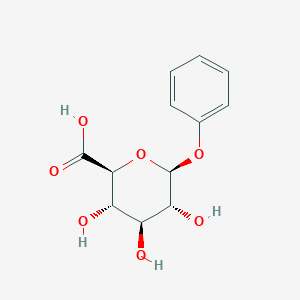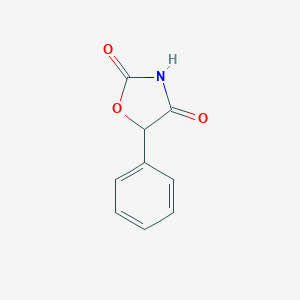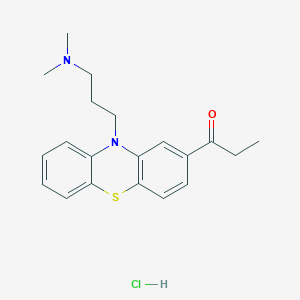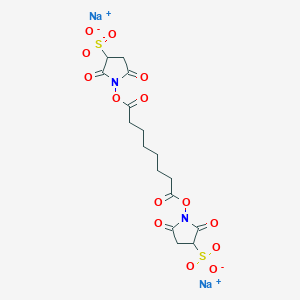
Bis(sulfosuccinimidyl) suberate sodium salt
Vue d'ensemble
Description
Bis(sulfosuccinimidyl) suberate sodium salt (BS3) is a cross-linking reagent that is used in a variety of biochemical and physiological experiments. It is a highly reactive compound that has been used to study the structure and function of proteins, as well as to create immunoassays and other types of bioassays. BS3 has become an invaluable tool for scientists in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Crosslinking Cell-Surface Proteins
BS3 Crosslinker is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . This process is crucial in the study of protein-protein interactions and cellular function.
Identifying Receptor-Ligand Interactions
BS3 Crosslinker is used to identify receptor-ligand interactions by chemical crosslinking . This application is important in the field of pharmacology and drug discovery, where understanding these interactions can lead to the development of new drugs.
Fixing Protein Interactions
BS3 Crosslinker is used to ‘fix’ protein interactions to allow identification of weak or transient protein interactions . This is particularly useful in the study of dynamic protein complexes.
Identifying Near-Neighbor Protein Interactions
BS3 Crosslinker is used to identify near-neighbor protein interactions . This application is important in the study of protein networks and cellular processes.
Preparation of Protein-Protein Conjugates
BS3 Crosslinker is useful for the preparation of protein-protein, receptor-ligand and hapten carrier molecule conjugates . This has applications in the development of vaccines and targeted drug delivery systems.
Crosslinking Aβ1–42 Oligomers
In a specific study, BS3 Crosslinker was used to cross-link Aβ1–42 oligomers prior to electrophoresis . This application is particularly relevant in the study of Alzheimer’s disease, where Aβ1–42 oligomers are implicated.
7. Detecting Intra-Membrane and Extra-Membrane Aβ Oligomers BS3 Crosslinker is more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers . This application is crucial in understanding the pathogenesis of Alzheimer’s disease.
Amine-to-Amine Crosslinking
BS3 Crosslinker is an amine-to-amine crosslinker that is homobifunctional, water-soluble, non-cleavable and membrane impermeable . This makes it a versatile tool in protein biochemistry and molecular biology.
Mécanisme D'action
Target of Action
Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .
Mode of Action
BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimidyl leaving group . This reaction results in the covalent bonding of the target molecules, effectively crosslinking them .
Biochemical Pathways
The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By crosslinking proteins, BS3 can stabilize protein complexes, allowing for the identification of weak or transient protein interactions . This can be particularly useful in immuno-technologies and protein studies .
Pharmacokinetics
It’s worth noting that bs3 is water-soluble , which can influence its distribution and interaction with target molecules in an experimental setting.
Result of Action
The result of BS3 Crosslinker’s action is the formation of stable, covalent bonds between proteins. This can ‘fix’ protein interactions, allowing researchers to identify and study these interactions more effectively . For example, BS3 has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, proving more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .
Action Environment
The action of BS3 Crosslinker can be influenced by environmental factors such as pH and solvent. The NHS ester groups in BS3 react with primary amines most efficiently at pH 7-9 . Additionally, BS3 is water-soluble, eliminating the need for organic solvents which may perturb protein structure . It’s also worth noting that BS3 is moisture-sensitive and will hydrolyze, so it should be prepared immediately before use .
Propriétés
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl) suberate sodium salt | |
CAS RN |
127634-19-9 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was BS3 chosen as the crosslinker in these studies?
A1: While the articles don't explicitly state the reasons behind choosing BS3, several factors make it suitable for studying protein complexes. BS3 is a homo-bifunctional crosslinker, meaning it possesses two identical reactive groups capable of binding to amine groups, which are commonly found on the side chains of lysine residues in proteins. [, ] This allows BS3 to create crosslinks between different protein subunits within a complex. Additionally, BS3 has a spacer arm of ~11.4 Å, which enables it to bridge a suitable distance for capturing interactions between neighboring protein subunits. []
Q2: What information can be gained from using BS3 crosslinking coupled with mass spectrometry in studying protein complexes?
A2: The combination of BS3 crosslinking and mass spectrometry (XL-MS) provides insights into the spatial organization and interactions within protein complexes. In the study on the human TIM22 complex, BS3 crosslinking allowed researchers to identify which specific amino acid residues from different subunits were close enough to be crosslinked. [] By analyzing the crosslinked peptides using mass spectrometry, they could map the proximity of these residues and deduce the architecture and potential interaction sites within the TIM22 complex. [] This technique helps to elucidate the structural organization of complex protein assemblies, which is crucial for understanding their function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




